

2-(Acetoxy)-5-chlorobenzoic acid CAS number 1734-62-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Acetoxy)-5-chlorobenzoic acid

Cat. No.: B161008

[Get Quote](#)

An In-Depth Technical Guide to **2-(Acetoxy)-5-chlorobenzoic acid** (CAS 1734-62-9):
Synthesis, Characterization, and Applications

Foreword

This technical guide provides a comprehensive overview of **2-(acetoxy)-5-chlorobenzoic acid** (CAS: 1734-62-9), a chlorinated derivative of aspirin. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, established synthetic and purification protocols, detailed analytical characterization, and its emerging applications in medicinal chemistry and organic synthesis. The narrative emphasizes the causal reasoning behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational.

Chemical Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of chemical research. **2-(Acetoxy)-5-chlorobenzoic acid** is defined by a specific set of identifiers and properties that dictate its behavior in chemical and biological systems. Its structure features a benzoic acid core, with an acetoxy group at the C2 position and a chlorine atom at the C5 position.

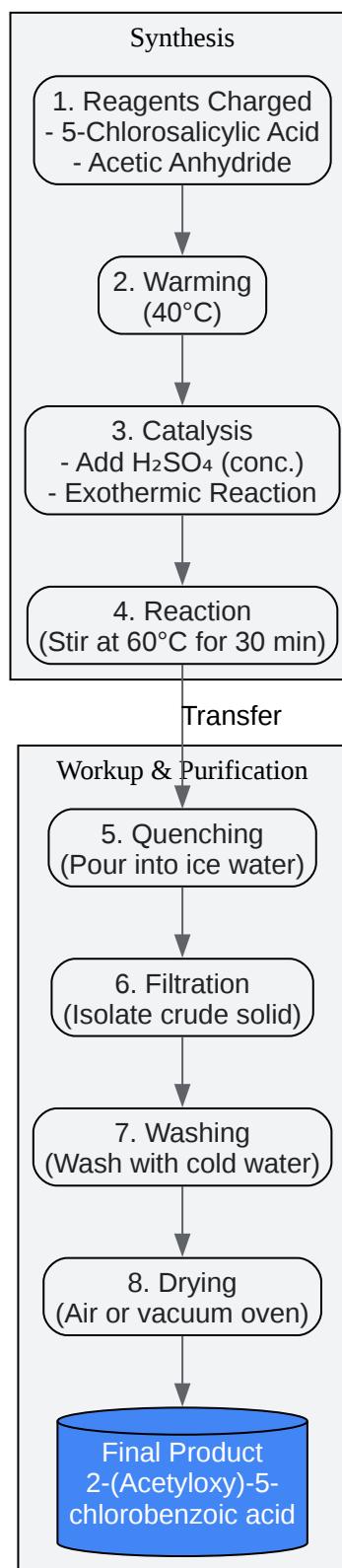
The systematic IUPAC name for the compound is 2-acetoxy-5-chlorobenzoic acid.^{[1][2]} It is assigned the unique CAS Registry Number 1734-62-9, which is used across global databases for reliable identification.^[2] The compound is a colorless to white crystalline solid with low

solubility in water but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[3]

Identifier / Property	Value	Reference(s)
IUPAC Name	2-acethoxy-5-chlorobenzoic acid	[1][2]
CAS Number	1734-62-9	[4]
Molecular Formula	C ₉ H ₇ ClO ₄	[1][4]
Molecular Weight	214.60 g/mol	[1][4]
Appearance	Colorless or white crystalline solid	[3]
Melting Point	146-148 °C	[3][5]
Boiling Point	348.7 °C (Predicted)	[3]
SMILES String	CC(=O)OC1=C(C=C(C=C1)Cl) C(=O)O	
InChI Key	CNWHHHQWYXIPHGY- UHFFFAOYSA-N	[1][4]

Synthesis and Purification

The most direct and widely established route for synthesizing **2-(acethoxy)-5-chlorobenzoic acid** is the electrophilic substitution reaction involving the acetylation of 5-chlorosalicylic acid (CAS: 321-14-2).[1][5] This method is efficient and proceeds with high specificity for the phenolic hydroxyl group over the carboxylic acid group.


Causality of Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

- Starting Material: 5-Chlorosalicylic acid is the logical precursor, providing the core chloro-substituted benzoic acid structure.[6][7]

- **Acetylating Agent:** Acetic anhydride serves as an inexpensive and effective source of the acetyl group. It is used in excess to drive the reaction to completion.
- **Catalyst:** A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of acetic anhydride. This activation enhances the electrophilicity of the acetyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.
- **Workup:** The reaction mixture is poured into ice water. This step has a dual purpose: it precipitates the less polar product from the aqueous medium and rapidly hydrolyzes any unreacted acetic anhydride to the water-soluble acetic acid. Subsequent washing of the filtered solid removes residual acids and other water-soluble impurities.

Experimental Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **2-(acetyloxy)-5-chlorobenzoic acid**.*

Step-by-Step Laboratory Protocol

A representative protocol adapted from established methodologies.[\[5\]](#)

- Reagent Charging: In a suitable reaction vessel, combine 5-chlorosalicylic acid (0.5 mol, 86 g) and acetic anhydride (1.0 mol, 102 g).
- Initial Warming: Gently warm the mixture to 40°C with stirring.
- Catalysis: Carefully add 5 drops of concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur; monitor the temperature to maintain control.
- Reaction: Stir the mixture for 30 minutes, maintaining a temperature of approximately 60°C.
- Quenching and Precipitation: Pour the warm reaction mixture into a beaker containing a substantial amount of crushed ice. The product will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the filter cake thoroughly with cold deionized water to remove impurities.
- Drying: Air dry the solid or dry in a vacuum oven at a low temperature to yield the final product with a melting point of 146-148°C.[\[5\]](#)

Analytical Characterization

A multi-technique approach is essential for verifying the identity, structure, and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of the final compound and quantifying any process-related impurities.[\[1\]](#) A reverse-phase method is typically employed, separating compounds based on hydrophobicity.

HPLC Parameter	Typical Specification	Purpose
Column	C18, 5 μ m, 4.6 x 250 mm	Stationary phase for hydrophobic separation.
Mobile Phase	Acetonitrile and water (with 0.1% formic acid)	Eluent system; gradient elution is often used.
Flow Rate	1.0 mL/min	Controls retention time and resolution.
Detector	UV-Vis Diode Array (DAD)	Monitors the eluent at multiple wavelengths.
Injection Volume	10 μ L	Standardized volume for quantitative analysis.
Column Temp.	30 °C	Ensures reproducible retention times.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the molecular weight of the compound.[\[1\]](#) High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which serves to confirm the elemental composition ($C_9H_7ClO_4$) with high confidence. The expected monoisotopic mass is approximately 213.9982 Da.

Predicted Spectroscopic Data

While comprehensive published spectra for this specific molecule are scarce, its 1H NMR, ^{13}C NMR, and IR spectra can be reliably predicted based on its functional groups and data from analogous structures like chlorobenzoic acids.[\[8\]](#)[\[9\]](#)

Predicted 1H NMR Spectrum (in $CDCl_3$, 400 MHz):

- $\delta \sim 8.1$ ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
- $\delta \sim 7.5$ ppm (dd, 1H): Aromatic proton ortho to the chlorine atom.
- $\delta \sim 7.2$ ppm (d, 1H): Aromatic proton ortho to the acetoxy group.

- $\delta \sim 2.4$ ppm (s, 3H): Methyl protons of the acetoxy group.
- $\delta > 11$ ppm (s, br, 1H): Carboxylic acid proton (highly variable and may exchange).

Predicted IR Spectrum: The IR spectrum provides a fingerprint of the compound's functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
3300-2500	O-H stretch (Carboxylic acid dimer)	Strong, Broad
~1770	C=O stretch (Ester)	Strong
~1700	C=O stretch (Carboxylic acid)	Strong
1600, 1475	C=C stretch (Aromatic ring)	Medium
~1200	C-O stretch (Ester/Acid)	Strong

| ~800 | C-Cl stretch | Medium-Strong |

Biological Activity and Mechanism of Action

Research suggests that **2-(acetoxy)-5-chlorobenzoic acid** may function as a prodrug, a concept central to modern pharmacology.[\[1\]](#)

Prodrug Activation Hypothesis

The acetoxy group increases the molecule's lipophilicity compared to its parent hydroxyl compound (5-chlorosalicylic acid), which can enhance its ability to cross biological membranes.

[\[1\]](#) Following administration and absorption, ubiquitous esterase enzymes in the body are hypothesized to hydrolyze the ester bond. This bioactivation step unmasks the phenolic hydroxyl group, releasing the active metabolite, 5-chlorosalicylic acid, which can then exert its biological effects.[\[1\]](#)

Hypothesized prodrug activation pathway.

Potential Therapeutic Applications

- Anticancer Research: The compound is under investigation as a potent agent for inducing apoptosis (programmed cell death). Studies suggest it may function by inhibiting DNA and protein synthesis or by activating caspases, the key enzymes in the apoptotic cascade.
- Neurodegenerative Disease: Preliminary research indicates a potential role in treating Alzheimer's disease, possibly through the inhibition of tau protein phosphorylation, a hallmark of the disease.
- Antimicrobial Activity: While direct studies are limited, related chlorobenzoic acid derivatives have demonstrated potential antimicrobial activity against various bacterial strains.[\[1\]](#)

Applications in Organic Synthesis

Beyond its potential biological activity, **2-(acetoxy)-5-chlorobenzoic acid** is a valuable intermediate in organic synthesis.[\[1\]](#)[\[3\]](#) The three distinct functional groups—carboxylic acid, ester, and aryl chloride—can be selectively targeted for further chemical modification, making it a versatile building block for constructing more complex molecules. For instance, the carboxylic acid can be activated, such as by forming an N-hydroxybenzotriazole ester, to create an efficient acylating agent for synthesizing pharmacologically interesting heterocyclic structures like chromones.[\[1\]](#)

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. **2-(Acetoxy)-5-chlorobenzoic acid** is classified with the following GHS hazards:

- H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[\[4\]](#)
- H317: May cause an allergic skin reaction (Skin Sensitization, Category 1).[\[4\]](#)
- H318: Causes serious eye damage (Eye Damage, Category 1).[\[4\]](#)

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

- Avoid formation of dust and aerosols.
- Store in a tightly closed container in a dry, cool place away from incompatible materials.

Conclusion

2-(Acetoxy)-5-chlorobenzoic acid is a well-characterized compound with a straightforward and scalable synthesis. Its value lies not only in its potential as a prodrug for anticancer and neuroprotective applications but also in its versatility as a synthetic intermediate. The analytical methodologies outlined in this guide provide a robust framework for quality control and characterization, ensuring that researchers can confidently use this compound in their discovery and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-(Acetoxy)-5-chlorobenzoic acid DiscoveryCPR 1734-62-9 sigmaaldrich.com
- 5. prepchem.com [prepchem.com]
- 6. Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2) - Chemical & Physical Properties by Cheméo chemeo.com
- 7. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 chemicalbook.com
- 8. asianjournalofphysics.com [asianjournalofphysics.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes docbrown.info
- To cite this document: BenchChem. [2-(Acetoxy)-5-chlorobenzoic acid CAS number 1734-62-9]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b161008#2-acetyloxy-5-chlorobenzoic-acid-cas-number-1734-62-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com